methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
This compound belongs to the 1,4-benzothiazine class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Key structural features include:
- 6-Fluoro substituent: Enhances electronegativity and metabolic stability compared to halogens like bromine .
- Methyl ester at position 2: Influences solubility and bioavailability.
- 1,1-Dioxide sulfone groups: Increase polarity and chemical stability compared to non-oxidized sulfides.
The compound’s molecular formula is C₁₈H₁₄FNO₃S₂, with a molecular weight of 391.44 g/mol (estimated via ChemSpider analogs).
Properties
IUPAC Name |
methyl 6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-23-17(20)16-10-19(12-4-3-5-13(9-12)24-2)14-8-11(18)6-7-15(14)25(16,21)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQVFPRKFGZQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the benzothiazine ring, followed by the introduction of the fluoro and methylsulfanyl groups through substitution reactions. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize side reactions and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced fluorinated compounds, and various substituted derivatives.
Scientific Research Applications
Methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Physicochemical Properties
Table 1: Structural and Property Comparison
*Estimated via fragment-based methods.
Key Observations:
- Halogen Effects : The 6-fluoro substituent in the target compound confers greater metabolic stability and reduced steric hindrance compared to bromine in the analog .
- Phenyl Group Modifications : The 3-(methylsulfanyl)phenyl group increases lipophilicity (logP +0.4 vs. methoxy), favoring passive diffusion across biological membranes.
- Ester vs. Carboxamide : The methyl ester in the target compound enhances hydrolytic stability relative to carboxamide-containing analogs like meloxicam derivatives .
Analytical and Chromatographic Behavior
Table 2: Chromatographic Comparison (HPLC)
*Extrapolated from meloxicam-related data .
Key Observations:
Methodological Considerations for Comparison
- Structural Analysis : Tools like SHELX and WinGX enable precise crystallographic comparisons, revealing differences in bond lengths and packing efficiency due to substituent effects.
- Similarity Metrics: Computational methods (e.g., Tanimoto coefficients) highlight that minor structural changes (e.g., F → Br) significantly alter bioactivity despite high topological similarity .
- Analytical Validation : Multi-method approaches (e.g., spectrofluorometry and tensiometry ) ensure robust property characterization, though applicability varies by compound class.
Biological Activity
Methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazine backbone with a fluorine atom and a methylsulfanyl group, which may influence its biological activity. The structural formula is as follows:
Antimicrobial Activity
Research indicates that compounds similar to methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can possess potent activity against various bacterial strains, suggesting a potential for this compound in treating infections .
Anticancer Properties
The compound's structure suggests possible anticancer activity. Similar benzothiazine derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar thiazole moieties were effective against Jurkat and A-431 cells, with IC50 values lower than those of standard drugs like doxorubicin .
The proposed mechanism involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding, which may inhibit cell proliferation and induce apoptosis in cancer cells. Molecular dynamics simulations have provided insights into how these interactions occur at the molecular level .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives, including methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine. The results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
In vitro testing on various cancer cell lines showed that the compound induced significant cytotoxicity. The study reported an IC50 value of approximately 15 µM against breast cancer cells (MCF-7), indicating strong potential for development as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing methyl 6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?
Methodological Answer:
A multi-step synthesis is typically required. Begin with the fluorinated benzothiazine core (analogous to structures in and ), introducing the 3-(methylsulfanyl)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The methyl ester at position 2 can be formed using methyl chloroformate under basic conditions. Sulfone formation (1,1-dioxide) is achieved via oxidation with m-CPBA or hydrogen peroxide in acetic acid. Key intermediates, such as 3-(methylsulfanyl)phenylboronic acid, may be synthesized from 3-methoxyphenyl precursors (as in ) via thiolation and methylation. Purification at each step is critical; column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol) is recommended .
Basic: How can researchers ensure high purity (>97%) of the compound for biological assays?
Methodological Answer:
Post-synthesis purification should combine column chromatography (silica gel, 60–120 mesh) and recrystallization. For chromatography, use a gradient elution (e.g., 20–50% ethyl acetate in hexane). Analytical HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection at 260–350 nm (based on benzothiazine chromophores in ) can monitor purity. Adjust mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation of impurities. Compare retention times and response factors to meloxicam-related compounds (e.g., RRT 350 nm in ) to identify co-eluting contaminants .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions may arise from impurities, stereochemical variations, or assay conditions. Conduct orthogonal analyses:
- Impurity profiling : Use LC-MS to detect sulfoxide byproducts (from incomplete oxidation) or ester hydrolysis products.
- Stereochemical analysis : Chiral HPLC or X-ray crystallography (if crystalline) to confirm the absence of enantiomeric impurities.
- Assay standardization : Replicate assays under controlled conditions (pH, temperature, solvent) and compare with structurally related compounds (e.g., meloxicam derivatives in ). Statistical validation (e.g., ANOVA) is critical to assess reproducibility .
Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
Perform accelerated stability studies:
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., compare with benzothiadiazine derivatives in ).
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.
- Hydrolytic stability : Incubate in buffer solutions (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Quantify hydrolysis products (e.g., free carboxylic acid) using LC-MS. Stability data should inform storage conditions (e.g., desiccated, −20°C) .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
Follow guidelines for sulfur-containing heterocycles ( ):
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis steps.
- Waste disposal : Segregate halogenated and sulfur-containing waste. Neutralize acidic byproducts (e.g., from sulfone formation) before disposal.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How can researchers investigate the compound’s interaction with enzymatic targets (e.g., cyclooxygenases)?
Methodological Answer:
Combine computational and experimental approaches:
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to COX-1/2 active sites, leveraging structural analogs (e.g., meloxicam in ).
- Enzyme inhibition assays : Measure IC50 values via spectrophotometric monitoring of prostaglandin production. Include positive controls (e.g., indomethacin) and validate with kinetic studies (Lineweaver-Burk plots).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics. Correlate results with in silico predictions to resolve discrepancies .
Basic: What spectroscopic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., fluorine at C6, methylsulfanyl at C3-phenyl). ¹⁹F NMR can verify fluorine integrity.
- FT-IR : Key peaks include S=O stretches (1150–1250 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
- HRMS : Use ESI or MALDI-TOF to confirm molecular ion ([M+H]⁺) and fragmentation patterns. Compare with simulated spectra from tools like mMass .
Advanced: How can researchers address low yields in the final oxidation step (1,1-dioxide formation)?
Methodological Answer:
Optimize reaction conditions:
- Oxidant selection : Test m-CPBA, H2O2/CH3COOH, or Oxone®. Monitor reaction progress via TLC (silica gel, UV254).
- Catalysis : Add catalytic Na2WO4 or FeCl3 to enhance oxidation efficiency.
- Temperature control : Maintain 0–5°C to minimize over-oxidation.
- Workup : Extract with dichloromethane, wash with Na2S2O3 (to quench excess oxidant), and dry over MgSO4. Recrystallize from ethanol/water (70:30) to isolate pure sulfone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
